molecular formula C14H13F3N6O B2868828 3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-64-2

3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2868828
CAS No.: 2034201-64-2
M. Wt: 338.294
InChI Key: YJDRKSOSXKBVCW-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a trifluoromethyl-substituted triazolopyridine moiety. Its structure integrates a 3,5-dimethylpyrazole core linked via a methylene bridge to a [1,2,4]triazolo[4,3-a]pyridine ring substituted at position 7 with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyridine scaffold may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3,5-dimethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-7-12(8(2)20-19-7)13(24)18-6-11-22-21-10-5-9(14(15,16)17)3-4-23(10)11/h3-5H,6H2,1-2H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDRKSOSXKBVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16F3N5O Molecular Weight 357 32 g mol \text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_{5}\text{O}\quad \text{ Molecular Weight 357 32 g mol }

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurokinin-3 Receptor (NK3R) Antagonism : The compound acts as a selective antagonist for the neurokinin-3 receptor (NK3R), which is involved in various central nervous system (CNS) disorders. This antagonism can potentially lead to therapeutic effects in conditions such as anxiety and depression .
  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
NK3R AntagonismNK3RNot specified
CytotoxicityMCF7 (breast cancer)0.01
CytotoxicityNCI-H460 (lung cancer)0.03
CytotoxicityHep-2 (laryngeal cancer)3.25
CytotoxicityP815 (mastocytoma)17.82

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyrazole class:

  • Anticancer Properties : A study by Bouabdallah et al. reported that derivatives of pyrazole exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This indicates a strong potential for further development into anticancer therapeutics.
  • Neuropharmacological Effects : Research has demonstrated that compounds targeting NK3R can modulate neurogenic inflammation and pain pathways, suggesting that our compound may have applications in treating chronic pain conditions and mood disorders .
  • Comparative Studies : Recent advancements in drug design have highlighted the efficacy of pyrazole derivatives compared to standard chemotherapeutics like doxorubicin. For instance, compounds with structural similarities to our target showed enhanced activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a pyrazole-4-carboxamide backbone with derivatives reported in (e.g., compounds 3a–3p ). Key differences include:

  • Core substitution : The target compound has 3,5-dimethyl groups on the pyrazole ring, whereas analogs in feature 5-chloro and 3-methyl groups.
  • Heterocyclic appendage : The triazolopyridine moiety in the target compound replaces the aryl/heteroaryl groups (e.g., phenyl, 4-chlorophenyl) seen in analogs like 3a and 3b . The trifluoromethyl group at position 7 may enhance electron-withdrawing effects compared to halogens (e.g., Cl, F) in 3d or 3e .

Physicochemical Properties

A comparative analysis of melting points (mp), molecular weights (MW), and substituent effects is summarized below:

Compound Substituents (Pyrazole/Triazolopyridine) MW (g/mol) mp (°C) Yield (%)
Target Compound 3,5-dimethyl / 7-CF3 ~400.3* N/A N/A
3a 5-Cl, 3-methyl / phenyl 403.1 133–135 68
3b 5-Cl, 3-methyl / 4-Cl-phenyl 437.1 171–172 68
3d 5-Cl, 3-methyl / 4-F-phenyl 421.0 181–183 71

*Estimated based on structural formula.

  • Melting Points : Chlorine and fluorine substituents in analogs correlate with higher mp (e.g., 3b at 171–172°C vs. 3a at 133–135°C), likely due to increased crystallinity. The target compound’s trifluoromethyl group may lower mp compared to halogens due to steric bulk .

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